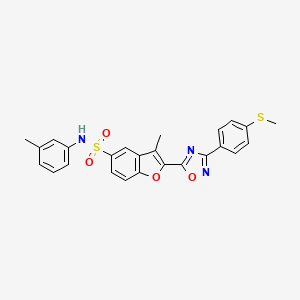

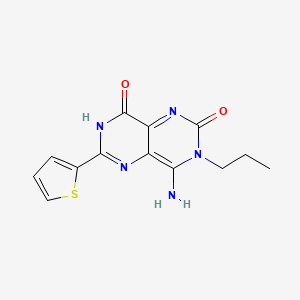

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

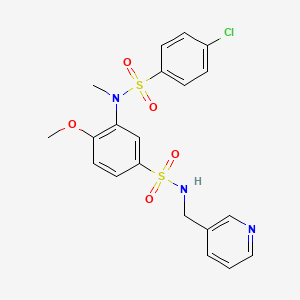

Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is a flavanone glycoside isolated from Glycyrrhizia inflate . It has antioxidant properties by inducing glutathione (GSH) biosynthesis via the inhibition of cytokines and protects lung epithelial cells against cigarette smoke-mediated oxidative stress .

Chemical Reactions Analysis

Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside has been studied for its antioxidant properties. It is known to induce glutathione (GSH) biosynthesis via the inhibition of cytokines .Physical And Chemical Properties Analysis

The physical and chemical properties of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside include a molecular weight of 550.51, a boiling point of 889.4±65.0 °C (Predicted), and a density of 1.591 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Antioxidant Activity

Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside has been identified to possess antioxidant properties. It induces glutathione (GSH) biosynthesis, which is crucial for protecting cells against oxidative stress . This compound’s ability to enhance GSH levels suggests its potential use in mitigating oxidative damage in biological systems.

Protective Agent in COPD

This compound has shown promise as a protective agent against epithelial injury in Chronic Obstructive Pulmonary Disease (COPD). It protects lung epithelial cells against cigarette smoke-mediated oxidative stress by inhibiting cytokines . This indicates its potential therapeutic application in lung diseases characterized by oxidative damage.

Metabolic Pathway Involvement

In metabolomic studies, Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside has been found to be involved in the process of sugar metabolism. This involvement suggests a role in the regulation of metabolic pathways, which could be significant for understanding and treating metabolic disorders .

Phenylpropanoid Biosynthesis

Research has indicated that this compound is involved in phenylpropanoid biosynthesis. Phenylpropanoids are a large class of plant-derived compounds that play a role in plant defense and are used in various industrial applications. The compound’s role in this pathway could be explored for genetic manipulation of plant metabolism and stress response .

Salt Tolerance in Plants

Studies have shown that Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is associated with improved salt tolerance in watermelon seedlings. This suggests its application in agricultural biotechnology to develop crops with enhanced tolerance to abiotic stresses such as salinity .

Role in Plant Hormone Signal Transduction

The compound has been linked to the plant hormone signal transduction pathway. It may influence the way plants respond to hormones, which could have implications for improving crop yield and stress resistance through biotechnological interventions .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEABDZDFSMGRQX-DWMQJYMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)